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Compound of Interest

Compound Name: 4-Methylpiperazine-1-sulfonamide

CAS No.: 29604-19-1

Cat. No.: B1611409

Get Quote

Executive Summary
In contemporary drug discovery, fragment-based lead optimization requires building blocks that

simultaneously improve physicochemical properties and provide robust synthetic handles. 4-
Methylpiperazine-1-sulfonamide (CAS: 29604-19-1) has emerged as a privileged scaffold [1].

By combining the solubilizing power of a piperazine ring with the versatile reactivity and

hydrogen-bonding capacity of a primary sulfonamide, this fragment is routinely deployed to

rescue hydrophobic hits, tune pharmacokinetic profiles, and engage specific biological targets

such as chemokine receptors [2], HDAC enzymes [3], and the NLRP3 inflammasome [4].

Structural Rationale and Physicochemical Impact
The utility of 4-methylpiperazine-1-sulfonamide stems from its tripartite structural logic.

Rather than merely acting as a passive linker, each moiety actively contributes to the overall

drug profile:
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Piperazine Core: Introduces conformational rigidity and a basic nitrogen (pKa ~7.8), which is

partially protonated at physiological pH. This drastically reduces LogD and enhances

aqueous solubility [1].

N-Methyl Cap: Unlike a free secondary amine, the N-methyl group prevents rapid distal N-

oxidation and N-glucuronidation by metabolic enzymes, thereby improving microsomal

stability.

Primary Sulfonamide: Serves a dual purpose. Synthetically, it is a versatile nucleophile for

cross-coupling. Pharmacologically, it acts as a potent hydrogen-bond donor/acceptor

network and a highly effective zinc-binding group (ZBG) in metalloenzymes like HDAC6 [3].
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Structural features of 4-methylpiperazine-1-sulfonamide and their impact on ADME

properties.

Quantitative ADME & Pharmacokinetic Profiling
To demonstrate the empirical value of this fragment, the following table summarizes the typical

property shifts observed when replacing a generic hydrophobic sulfonamide (e.g.,

phenylsulfonamide) with 4-methylpiperazine-1-sulfonamide during lead optimization.
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Parameter
Generic
Phenylsulfonamide
Lead

4-Methylpiperazine-
1-sulfonamide
Lead

Analytical Method
& Causality

Aqueous Solubility

(pH 7.4)
< 10 µM > 250 µM

Kinetic Nephelometry:

Piperazine protonation

drastically enhances

solvation energy.

LogD (pH 7.4) 4.2 2.1

Shake-flask LC-MS:

Reduced lipophilicity

prevents non-specific

hydrophobic binding.

Plasma Protein

Binding
99.5% 85.0%

Equilibrium Dialysis:

Lower LogD reduces

sequestration by

Human Serum

Albumin (HSA).

Microsomal Stability

(Cl_int)
120 µL/min/mg 35 µL/min/mg

Human Liver

Microsomes: The N-

methyl cap blocks

rapid N-dealkylation

pathways.

Target IC50 (HDAC6) 450 nM 12 nM

Fluorometric Assay:

The sulfonamide acts

as an optimized zinc-

binding

pharmacophore.

Mechanistic Applications in Target Binding
The fragment is not limited to a single therapeutic area. Its integration has yielded clinical

candidates across diverse target classes:

Chemokine Receptor Modulators: By coupling the sulfonamide to a chloropyrimidine core,

researchers have developed potent modulators for autoimmune pathologies. The piperazine
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ring projects into solvent-exposed regions, improving the pharmacokinetic profile without

disrupting receptor binding [2].

HDAC6 Inhibitors: In the design of 1,3,4-oxadiazole derivatives, the sulfonamide moiety

directly chelates the catalytic zinc ion in the active site of Histone Deacetylase 6, while the

methylpiperazine tail interacts with the narrow hydrophobic channel, granting high selectivity

over other HDAC isoforms [3].

NLRP3 Inflammasome Inhibitors: The primary sulfonamide is reacted with isocyanates to

form sulfonylureas. This specific linkage is a critical pharmacophore that binds to the NACHT

domain of NLRP3, preventing its oligomerization and subsequent release of IL-1β [4].

Experimental Protocols: Synthetic Integration
The following protocols detail the two most common methods for integrating 4-
methylpiperazine-1-sulfonamide into lead scaffolds.

1. Reagent Assembly
Ar-Cl + Sulfonamide

2. Catalyst Complex
Pd2(dba)3 + XPhos

3. Deprotonation
Cs2CO3 in Dioxane

4. Cross-Coupling
100°C for 18h

5. Purification
Prep-HPLC

Click to download full resolution via product page

Step-by-step experimental workflow for the Palladium-catalyzed C-N cross-coupling.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (N-
Arylation)
This Buchwald-Hartwig amidation protocol is optimized for coupling the fragment to unactivated

heteroaryl chlorides (e.g., chloropyrimidines) [2].

Reagents:

4-Methylpiperazine-1-sulfonamide (1.2 eq)

Aryl/Heteroaryl chloride (1.0 eq)

Pd2(dba)3 (0.05 eq)
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XPhos (0.1 eq)

Cs2CO3 (2.0 eq)

Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl

chloride, 4-methylpiperazine-1-sulfonamide, Pd2(dba)3, XPhos, and Cs2CO3.

Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat

3 times) to remove oxygen, which rapidly degrades the active Pd(0) catalyst.

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

Causality: Dioxane is selected because its high boiling point (101 °C) provides the

necessary thermal energy for the amidation of unactivated chlorides, while its non-

coordinating nature prevents solvent-induced catalyst deactivation.

Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction

mixture at 100 °C in an oil bath for 18 hours.

Causality: XPhos is critical here. Its bulky triisopropylphenyl group prevents the formation

of inactive palladacycles, while the electron-rich dicyclohexylphosphine moiety accelerates

the oxidative addition of the aryl chloride and forces the reductive elimination of the

sterically hindered C-N bond. Cs2CO3 effectively deprotonates the sulfonamide (pKa ~

10) without hydrolyzing the aryl chloride.

Self-Validation & Monitoring: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via

LC-MS. The protocol is self-validating when the starting aryl chloride peak is consumed

(>95%) and the product mass [M+H]+ is dominant.

Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium

black and inorganic salts, and concentrate in vacuo. Purify via reverse-phase preparative

HPLC.
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Protocol B: Synthesis of Sulfonylureas via Isocyanate
Condensation
This protocol details the formation of a sulfonylurea linkage, a common motif in NLRP3

inflammasome inhibitors [4].

Reagents:

4-Methylpiperazine-1-sulfonamide (1.0 eq)

Alkyl/Aryl Isocyanate (1.1 eq)

Triethylamine (TEA) (1.5 eq)

Anhydrous THF (0.2 M)

Step-by-Step Procedure:

Dissolution: Dissolve 4-methylpiperazine-1-sulfonamide in anhydrous THF under an inert

atmosphere at room temperature.

Causality: THF is a polar aprotic solvent that readily dissolves both the fragment and the

isocyanate without acting as a competing nucleophile (unlike alcohols).

Base Addition: Add TEA dropwise.

Causality: TEA acts as a catalytic base to deprotonate the sulfonamide, significantly

enhancing the nucleophilicity of the nitrogen atom, facilitating rapid attack on the

electrophilic central carbon of the isocyanate.

Isocyanate Addition: Cool the mixture to 0 °C. Add the isocyanate dropwise to control the

exothermic condensation.

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

Self-Validation & Monitoring: Monitor by TLC (DCM:MeOH 9:1). The reaction is complete

when the primary sulfonamide spot disappears. Post-purification, 1H NMR should show the
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disappearance of the primary sulfonamide NH2 protons (~7.0 ppm) and the appearance of

two distinct NH protons characteristic of the sulfonylurea bridge.

Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and

concentrate. Purify by flash column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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